2,3-dichloro-5-(chloromethyl)thiophene
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Overview
Description
2,3-Dichloro-5-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H3Cl3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-5-(chloromethyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the chlorination of 2,3-dichlorothiophene with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thiophene derivatives with different substitution patterns.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminothiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
2,3-Dichloro-5-(chloromethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: It is explored for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-5-(chloromethyl)thiophene involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another chlorinated heterocycle with similar reactivity but different applications, primarily in herbicide synthesis.
2-Chloro-5-(chloromethyl)thiophene: A closely related compound with one less chlorine atom, used in similar synthetic applications.
Uniqueness
2,3-Dichloro-5-(chloromethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized thiophene derivatives and in applications requiring precise chemical modifications .
Properties
CAS No. |
122065-05-8 |
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Molecular Formula |
C5H3Cl3S |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
2,3-dichloro-5-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H3Cl3S/c6-2-3-1-4(7)5(8)9-3/h1H,2H2 |
InChI Key |
MBQVOLQRHGGHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)CCl |
Purity |
95 |
Origin of Product |
United States |
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